

Spectroscopic Analysis of 4-bromo-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-1-pentene

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Introduction

4-bromo-1-pentene is a halogenated alkene of interest in organic synthesis, serving as a precursor for the introduction of the 4-pentenyl group in various chemical transformations. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its reactions. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-bromo-1-pentene**. The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of its spectral features, experimental protocols for data acquisition, and visual representations of its molecular structure and fragmentation patterns.

Molecular Structure and Spectroscopic Correlation

The structure of **4-bromo-1-pentene**, with the IUPAC name 4-bromopent-1-ene, dictates its unique spectroscopic signature.^{[1][2]} The presence of a terminal double bond and a bromine atom on the fourth carbon atom gives rise to characteristic signals in its NMR, IR, and MS spectra.

Caption: Molecular structure of **4-bromo-1-pentene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-bromo-1-pentene**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of each nucleus.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-bromo-1-pentene** is characterized by distinct signals for the vinyl protons, the allylic protons, the proton on the carbon bearing the bromine, and the terminal methyl protons.

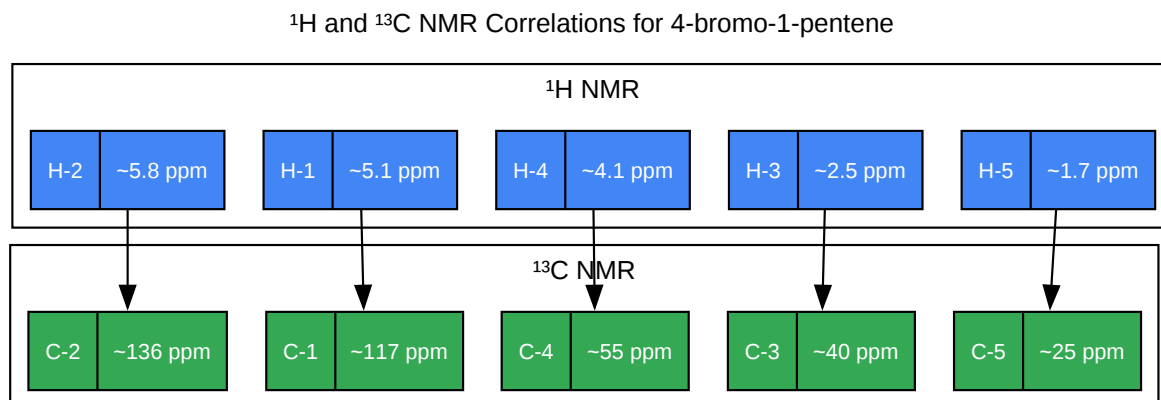
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8	m	1H	H-2
~5.1	m	2H	H-1
~4.1	m	1H	H-4
~2.5	m	2H	H-3
~1.7	d	3H	H-5

Table 1: ^1H NMR Data for **4-bromo-1-pentene**.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Chemical Shift (δ) ppm	Carbon Assignment
~136	C-2
~117	C-1
~55	C-4
~40	C-3
~25	C-5

Table 2: ^{13}C NMR Data for **4-bromo-1-pentene**.

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Caption: Key ^1H and ^{13}C NMR spectral correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-bromo-1-pentene** will show characteristic absorption bands for the C=C double bond and C-H bonds of the alkene and alkane portions, as well as the C-Br bond.

Wavenumber (cm^{-1})	Intensity	Assignment
~3080	Medium	=C-H stretch
~2970, ~2930	Strong	C-H stretch (alkane)
~1645	Medium	C=C stretch
~1450, ~1380	Medium	C-H bend
~995, ~920	Strong	=C-H out-of-plane bend
~650-550	Strong	C-Br stretch

Table 3: Significant IR Absorption Bands for **4-bromo-1-pentene**.

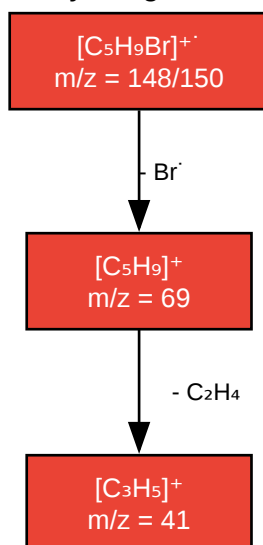
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **4-bromo-1-pentene** will show a molecular ion peak and characteristic fragment ions. Due to the presence of bromine, isotopic peaks for bromine-containing fragments (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will be observed. The molecular weight of **4-bromo-1-pentene** is 149.03 g/mol .[\[2\]](#)

m/z	Possible Fragment
148/150	$[\text{M}]^+$ (Molecular ion)
69	$[\text{M} - \text{Br}]^+$
41	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)

Table 4: Major Peaks in the Mass Spectrum of **4-bromo-1-pentene**.

Proposed Mass Spectrometry Fragmentation of 4-bromo-1-pentene



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Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

A liquid sample of **4-bromo-1-pentene** (typically 5-25 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform- d (CDCl_3).^{[3][4][5]} The solution is then filtered through a pipette with a cotton plug into a clean 5 mm NMR tube.^[5] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.^[3] For ^1H NMR, a standard pulse sequence is used with an appropriate number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the less abundant ^{13}C nuclei.^[3]

FT-IR Spectroscopy

For a neat liquid sample like **4-bromo-1-pentene**, the simplest method is to place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.^[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.^{[7][8]} A background spectrum of the clean, empty salt plates or ATR crystal is recorded first.^[9] Then, the sample spectrum is recorded, and the background is automatically subtracted by the instrument's software. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.^[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **4-bromo-1-pentene** (approximately $10\text{ }\mu\text{g/mL}$) is prepared in a volatile organic solvent such as dichloromethane or hexane.^[10] A small volume (typically $1\text{ }\mu\text{L}$) of this solution is injected into the GC-MS system. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As **4-bromo-1-pentene** elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are then separated by their mass-to-charge ratio and detected, generating the mass spectrum.^[11]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of **4-bromo-1-pentene**. The data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification and characterization

of this important chemical intermediate. The detailed analysis of its spectral features allows for confident structural confirmation and purity assessment in research and industrial settings.

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References

- 1. 4-Bromo-1-pentene [webbook.nist.gov]
- 2. 4-Bromopent-1-ene | C₅H₉Br | CID 141675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. uoguelph.ca [uoguelph.ca]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
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